Estrone glucoside

Description

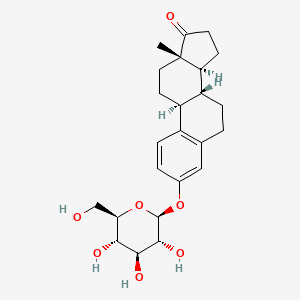

Structure

3D Structure

Properties

CAS No. |

25591-03-1 |

|---|---|

Molecular Formula |

C24H32O7 |

Molecular Weight |

432.5 g/mol |

IUPAC Name |

(8R,9S,13S,14S)-13-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C24H32O7/c1-24-9-8-15-14-5-3-13(30-23-22(29)21(28)20(27)18(11-25)31-23)10-12(14)2-4-16(15)17(24)6-7-19(24)26/h3,5,10,15-18,20-23,25,27-29H,2,4,6-9,11H2,1H3/t15-,16-,17+,18-,20-,21+,22-,23-,24+/m1/s1 |

InChI Key |

VYFHMFCXSCMXHA-QVOCEEOWSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O |

Synonyms |

estrone glucoside estrone-3-beta-D-glucopyranoside |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of Estrone Glucosidation

Aromatase Activity and Estrone (B1671321) Biosynthesis from Androgens

The primary pathway for estrone biosynthesis is the aromatization of androgens, a reaction catalyzed by the enzyme aromatase (cytochrome P450 19A1). Aromatase converts androstenedione, an androgen produced by the adrenal glands and gonads, into estrone. This conversion is a key step in estrogen production and occurs in various tissues, including the ovaries, adipose tissue, and skin. The activity of aromatase is a critical determinant of the amount of estrone available for subsequent metabolic processes, including glucosidation.

Interconversion of Estradiol (B170435) and Estrone via 17β-Hydroxysteroid Dehydrogenases (17β-HSDs)

Estrone and estradiol are readily interconverted in a reversible reaction catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSDs). These enzymes are a family of oxidoreductases with multiple isoforms that exhibit tissue-specific expression and substrate preferences.

Conversion of Estradiol to Estrone: Oxidative 17β-HSDs, such as 17β-HSD type 2, catalyze the conversion of the more potent estrogen, estradiol, into the less potent estrone. This reaction decreases the local concentration of active estradiol.

Conversion of Estrone to Estradiol: Reductive 17β-HSDs, such as 17β-HSD type 1, catalyze the conversion of estrone back to estradiol, thereby increasing the levels of the more potent estrogen.

This dynamic interconversion ensures that the levels of estrone are tightly regulated, influencing the amount of substrate available for conjugation by UGTs. The balance between the activities of aromatase and the various 17β-HSD isoforms ultimately determines the pool of estrone that can undergo glucosidation for elimination.

Metabolic Fate and Deconjugation of Estrone Glucoside

Hydrolysis of Estrone (B1671321) Glucoside by β-Glucosidases

The cleavage of estrone glucoside to yield estrone is predominantly carried out by β-glucosidases. These enzymes are capable of hydrolyzing the β-glycosidic bond linking glucose to estrone ontosight.aiuniroma1.itresearchgate.netresearchgate.net.

β-Glucosidases are a class of enzymes that catalyze the hydrolysis of β-glycosidic bonds. While extensive research has focused on β-glucuronidases in estrogen metabolism, β-glucosidases also play a role, particularly in the deconjugation of certain steroid glycosides uniroma1.itresearchgate.netnih.gov.

Studies have identified β-glucosidase activity in various tissues. For instance, human placental homogenates contain β-glucosidase activity towards estrone glucoside, which was found to be distinct from other β-glucosidases in the same tissue based on its pH optimum, response to heat, sulfhydryl reagents, and detergents nih.govcdnsciencepub.com. The estrone glucosidase in the placenta had a pH optimum of 5.8, differing from the pH optimum of 6.4 observed for 4-methylumbelliferyl glucoside (4-MU-glucoside) nih.govcdnsciencepub.com. This specific β-glucosidase activity required the addition of negatively charged phospholipids (B1166683) and could be separated from other β-glucosidases through chromatography nih.govcdnsciencepub.com.

The hydrolysis of estrone glucoside by β-glucosidases results in the release of free estrone. This process is often referred to as the reactivation of estrone, as it converts the conjugated, less active form back into the biologically active steroid hormone ontosight.airesearchgate.netfrontiersin.org. This conversion is significant because it can influence the systemic levels of active estrogens, thereby affecting various physiological processes.

Enterohepatic Circulation and Microbial Influence on Estrone Glucoside Metabolism

The enterohepatic circulation, heavily influenced by the gut microbiota, plays a crucial role in the metabolism and reabsorption of estrone glucoside and its resulting estrone.

The gut microbiota possesses a diverse array of enzymes, including β-glucosidases, that can deconjugate estrogen conjugates like estrone glucoside researchgate.netfrontiersin.orgmdpi.comnih.govoup.com. These microbial enzymes are part of what is termed the "estrobolome," a collection of bacterial genes involved in estrogen metabolism frontiersin.orgnih.govmdpi.com. Through these enzymes, gut bacteria can cleave the glucose moiety from estrone glucoside, releasing free estrone researchgate.netfrontiersin.org. This microbial deconjugation is a key step in the enterohepatic circulation of estrogens, allowing for their reabsorption into the bloodstream frontiersin.orgmdpi.comnih.govoup.comresearchgate.net.

The influence of the gut microbiota on estrone glucoside metabolism has implications for systemic estrogen levels, particularly observed in animal models. Alterations in gut microbiota composition and the activity of enzymes like β-glucosidases can lead to changes in the deconjugation and subsequent reabsorption of estrogens researchgate.netmdpi.comtandfonline.com.

Research in animal models has indicated that the gut microbiome can influence estrogen metabolism. For instance, studies suggest that the presence and activity of specific bacteria and their enzymes, such as β-glucuronidases (and by extension, β-glucosidases), can modulate circulating estrogen levels mdpi.comtandfonline.comtandfonline.com. A reduction in gut microbiota diversity has been linked to decreased β-glucuronidase activity, potentially leading to lower deconjugation of estrogen conjugates and altered systemic estrogen bioavailability researchgate.nettandfonline.com. Conversely, an increased abundance of β-glucuronidase-producing bacteria can result in elevated circulating estrogens tandfonline.comtandfonline.com. While direct studies on estrone glucoside in animal models are limited, the general mechanisms involving microbial hydrolysis of estrogen conjugates and their impact on systemic hormone levels are well-established and applicable to estrone glucoside.

Compound List:

Estrone glucoside

Estrone

Glucose

Estrone sulfate (B86663)

Estrone glucuronide

Estradiol-17-glucuronide

Estradiol-3-beta-D-glucoside

Estradiol-17-alpha-D-glucoside

17-oxoestra-1,3,5(10)-trien-3-yl beta-D-glucopyranoside (E(1)3G)

17 beta-hydroxyestra-1,3,5(10)-trien-3-yl beta-D-glucopyranoside (E(2)3G)

Biological Activities and Mechanistic Studies of Estrone Glucoside in Model Systems

Modulation of Cellular Estrogen Receptor Signaling by Estrone (B1671321) and its Glucoside (in vitro/preclinical)

Interactions with Estrogen Receptors Alpha (ERα) and Beta (ERβ)

Estrogen receptors, primarily ERα and ERβ, are key mediators of estrogenic action. These receptors function as ligand-activated transcription factors that regulate gene expression. While estradiol (B170435) is the most potent endogenous estrogen, estrone also binds to these receptors, albeit with lower affinity and potency wikipedia.org. Estrone glucoside, as a conjugated form, is generally considered less biologically active than unconjugated estrone. Studies on other isoflavone (B191592) glucosides suggest that the glucoside form often exhibits weaker binding affinities to ERα and ERβ compared to their aglycone counterparts nih.govnih.govjst.go.jp. For instance, genistein (B1671435) glucoside binds weakly to both ERα and ERβ, and its estrogen receptor-dependent transcriptional expression is poor compared to genistein nih.govnih.gov. Similarly, other isoflavone glucosides from Apios americana showed only moderate estrogen agonistic activities tandfonline.com. While direct quantitative data on estrone glucoside's binding affinities to ERα and ERβ are limited in the provided search results, the general trend for glucosylated estrogens and phytoestrogens indicates a reduced interaction strength compared to their unconjugated forms. This suggests that estrone glucoside may act primarily as a precursor, requiring deconjugation by β-glucosidases to release active estrone, which can then bind to ERα and ERβ ontosight.ai.

Impact on Cellular Processes in Experimental Models (e.g., non-human cell lines, animal models)

Influence on Glucose Metabolism and Energy Homeostasis (General Estrogen Context)

Estrogens play a fundamental role in regulating energy homeostasis and glucose metabolism in both sexes nih.govnih.govresearchgate.netnih.gov. They influence appetite, energy expenditure, and insulin (B600854) sensitivity in various tissues, including the hypothalamus, skeletal muscle, liver, and adipose tissue nih.govresearchgate.net. Estrogen deficiency is associated with metabolic dysfunction, leading to obesity, insulin resistance, and an increased risk of type 2 diabetes nih.govresearchgate.netmdpi.comnews-medical.net. Studies indicate that estrogens, particularly estradiol, can improve insulin sensitivity and suppress hepatic glucose production (gluconeogenesis) news-medical.net. They also facilitate insulin secretion and modulate energy partitioning, favoring lipid utilization nih.govnih.gov. Estrogen receptor alpha (ERα) mediated effects are generally considered beneficial for glucose homeostasis, while ERβ hyperactivity may be detrimental mdpi.com. Estrone itself has been shown to induce hypoglycemia in genetically obese mice by inhibiting glucose-6-phosphatase wjgnet.com. While direct studies on estrone glucoside's impact on glucose metabolism are scarce in the provided literature, its role as a potential precursor to estrone suggests it could indirectly influence these processes upon deconjugation.

Effects on Pancreatic β-Cell Function in Animal Models (General Estrogen Context)

Pancreatic β-cells are crucial for insulin production and glucose regulation. Estrogens, particularly 17β-estradiol (E2), have demonstrated protective effects on β-cell function and survival, contributing to the observed lower incidence of diabetes in premenopausal women compared to men jci.orgnih.govmdpi.comresearchgate.netnih.gov. Estrogen receptor alpha (ERα) is particularly important in β-cells, regulating insulin synthesis, secretion, and survival, even under stress conditions nih.govresearchgate.net. Studies in animal models have shown that ERα activation can suppress lipid synthesis and accumulation within pancreatic islets, thereby preventing β-cell failure jci.org. ERα activation can also protect β-cells from apoptosis by preserving mitochondrial function and suppressing endoplasmic reticulum stress nih.gov. Furthermore, estrogens can promote insulin secretion and improve glucose metabolism via pathways involving GPER and the Akt/mTOR/GLUT2 signaling cascade frontiersin.org. While estrone glucoside is not directly studied in this context, its conversion to estrone, which can then be converted to estradiol, suggests a potential indirect role in supporting pancreatic β-cell health and function.

Investigational Roles in Steroidogenesis Regulation in Specific Cell Types (e.g., Thecal Cells)

Steroidogenesis, the process of synthesizing steroid hormones, involves a complex cascade of enzymatic reactions, primarily occurring in the gonads and adrenal glands oncohemakey.comnih.govmdpi.com. In the ovaries, luteinizing hormone (LH) stimulates thecal cells to produce androgen precursors, which are then aromatized by follicle-stimulating hormone (FSH)-stimulated granulosa cells into estrogens nih.govoncohemakey.com. The steroidogenic acute regulatory protein (StAR) is a key regulator in initiating steroidogenesis by facilitating cholesterol transport to the mitochondria nih.govfrontiersin.org. While the direct involvement of estrone glucoside in regulating steroidogenesis in specific cell types like thecal cells is not explicitly detailed in the provided search results, estrogens themselves play critical roles in the feedback regulation of steroidogenic pathways. For instance, estrogens can influence the expression of genes involved in steroid biosynthesis. The presence of estrogen receptors in thecal cells indicates that estrogens can modulate their function. Estrone glucoside, as a potential precursor to estrone, could indirectly influence these processes if it is deconjugated and converted to active estrogens within or near these steroidogenic tissues.

Advanced Analytical Methodologies for Estrone Glucoside Quantification and Characterization

Immunological Assays and Biosensors in Research Contexts

Enzyme-Linked Immunosorbent Assays (ELISA) for Conjugate Detection

Enzyme-Linked Immunosorbent Assays (ELISA) represent a widely utilized immunoassay technique for the quantitative determination of various biomolecules, including steroid hormones and their conjugates. A competitive ELISA format has been developed for the quantification of estrone (B1671321) and its related conjugates in biological and environmental samples.

Principle of Estrone Competitive ELISA: This assay typically involves a microtiter plate pre-coated with an antibody designed to capture specific antibodies. Samples or standards containing estrone (or its conjugates) are added to the wells, followed by an estrone-peroxidase conjugate. A polyclonal antibody to estrone is then introduced, initiating a binding reaction. The estrone-peroxidase conjugate competes with the estrone present in the sample for binding to the limited number of antibody sites. After incubation and washing steps to remove unbound components, a substrate is added. This substrate reacts with the bound estrone-peroxidase conjugate, producing a detectable color signal. The intensity of the color is inversely proportional to the concentration of estrone in the sample, as it is read using a microtiter plate reader at a specific wavelength (e.g., 450 nm) thermofisher.com.

Performance Characteristics of an Estrone ELISA Kit: A specific competitive ELISA kit designed for estrone has demonstrated notable performance metrics for the analysis of estrone, estrone-3-sulfate, and estrone 3-glucuronide in urine and other matrices. This kit measures these compounds with nearly equal affinity, facilitating non-invasive testing thermofisher.com.

| Parameter | Value |

| Assay Type | Competitive ELISA |

| Analyte(s) | Estrone, Estrone-3-sulfate, Estrone 3-glucuronide |

| Sample Matrix | Urine, Fecal Extracts, Tissue Culture Media |

| Analytical Sensitivity | 22.4 pg/mL |

| Assay Range | 31.25–2,000 pg/mL |

| Urine Sample Volume | 12.5 µL |

| Time-to-Result | 2 hours 30 minutes |

| Intra-assay CV | 4.7% |

| Inter-assay CV | 5.5% |

These performance characteristics highlight the utility of ELISA for sensitive and reproducible quantification of estrone conjugates in various biological samples thermofisher.com. While some studies indicate that immunoassays like ELISA may sometimes lack the sensitivity and specificity required for very low levels of certain steroid hormones compared to mass spectrometry-based methods, they remain valuable tools for routine analysis and screening thermofisher.comnih.gov.

Development of Novel Biosensors for Estrone Glucoside

Biosensors offer a promising avenue for the rapid, sensitive, and selective detection of estrogens and their metabolites, including estrone glucoside. Research in this area encompasses various platforms, including electrochemical, optical, and cell-based biosensors. While direct biosensors specifically for estrone glucoside are still an evolving area, significant progress has been made in developing biosensors for estrone (E1) and other related estrogens, which often employ similar recognition principles that could be adapted for conjugated forms.

Electrochemical Biosensors for Estrogens: Electrochemical biosensors utilize biological recognition elements coupled with electrochemical transducers to detect analytes. Studies have reported the development of electrochemical sensors for the detection of estrogens, including estrone (E1), 17β-estradiol (E2), and estriol (B74026) (E3), often utilizing nanomaterials to enhance performance. For instance, biosensors employing modified electrodes with materials like mesoporous carbon and graphene have been developed for the electrochemical detection of E1, E2, and E3. These sensors, often employing techniques such as Differential Pulse Voltammetry (DPV), have demonstrated detection limits in the nanomolar range worktribe.com. These approaches leverage the electrochemical activity of the estrogen molecule or the binding events at the sensor surface to generate a measurable signal.

Optical Biosensors for Estrogens: Optical biosensors, including those based on Surface Plasmon Resonance (SPR) and fiber optics, are also being explored for estrogen detection. These sensors can offer label-free detection and high sensitivity. Research has focused on developing biosensors that utilize estrogen receptors (ERα) immobilized on optical platforms, such as spoon-shaped waveguides. Such biosensors are designed to detect environmental estrogens by transducing the binding of estrogens to the receptor into an optical signal. While specific data for estrone glucoside are limited, these platforms demonstrate the potential for detecting estrogenic compounds in various matrices, including water samples optica.orgmdpi.com.

Cell-Based Biosensors: Cell-based biosensors, particularly those employing genetically engineered yeast strains, are designed to detect the biological activity of estrogenic compounds. These biosensors typically express human estrogen receptors and reporter genes, allowing for the detection of compounds that bind to and activate these receptors. While these systems primarily report on estrogenic activity rather than the precise quantification of specific conjugated forms like estrone glucoside, they serve as valuable tools for screening environmental samples for estrogenic disruption researchgate.netoup.commdpi.com.

The development of biosensors for estrone glucoside is an active area of research, building upon advancements in detecting related estrogenic compounds. Future research is likely to focus on tailoring biosensing platforms for enhanced specificity and sensitivity towards specific conjugated estrogens, potentially through the development of novel bioreceptors or advanced signal transduction mechanisms.

Environmental Occurrence, Fate, and Ecotoxicological Perspectives

Presence and Distribution of Estrone (B1671321) Glucoside in Aquatic and Terrestrial Environments

Sources of Environmental Estrogenic Compounds

The primary sources of environmental estrogens, including estrone glucoside, are the excretions of humans and livestock. nih.govnih.gov Steroidal estrogens are naturally produced in vertebrates and can also be administered as medications. nih.govwikipedia.org These compounds enter the environment primarily through urine and manure. nih.gov In humans, estrogens are predominantly excreted in urine, with a smaller, largely unconjugated amount released in feces. core.ac.uk The conjugated forms, such as glucuronides and sulfates, are the main forms excreted. core.ac.ukacs.org For instance, in human urine, glucuronides of estrogens are more dominant than sulfates. core.ac.uk

Concentrated animal feeding operations (CAFOs) are significant contributors of estrogens to the environment. mdpi.com Manure from these operations can contain high concentrations of estrogens, which can then be introduced to soil and water systems through land application as fertilizer. nih.govmdpi.com

Occurrence in Wastewater Effluents and Soil Matrices

Although estrogens are excreted primarily in their conjugated forms, such as estrone glucoside, the free, more potent forms are often what is detected in sewage influent and effluent. acs.org This is due to the deconjugation that occurs in raw wastewater and during the treatment process. psu.edu However, conjugated estrogens have been detected in both the influent and effluent of wastewater treatment plants (WWTPs). researchgate.net For example, a study of 14 municipal WWTPs in China found estrone concentrations ranging from 23.6 to 241.0 ng/L in the influent and 0.1 to 15.3 ng/L in the effluent. nih.gov

In soil environments, the application of manure and biosolids from WWTPs can lead to contamination with estrogens. mdpi.com Estrone is frequently detected in agricultural soils. mdpi.comnih.gov While conjugated estrogens like estrone glucoside are more water-soluble and thus potentially more mobile in soil, they can persist and act as a source of free estrogens. acs.orgnih.gov For example, intact 17β-estradiol-3-glucuronide (a related estrogen conjugate) was detected in deep groundwater near a swine farm, indicating the potential for these conjugates to leach through the soil profile. acs.orgnih.gov

Microbial Transformation and Degradation Pathways in Environmental Systems

Biotransformation Processes in Activated Sludge and Soil Microcosms

The primary fate of estrone glucoside in environmental systems like activated sludge and soil is microbially mediated transformation. A key initial step is the hydrolysis of the glucuronide conjugate to free estrone. acs.orgnih.gov This deconjugation is carried out by β-glucuronidase enzymes produced by various bacteria. psu.eduresearchgate.net

Once deconjugated to estrone, further microbial degradation can occur. In aerobic conditions, such as those in activated sludge, bacteria play a crucial role in breaking down estrogens. nih.govresearchgate.net Several bacterial genera, including Novosphingobium, Sphingomonas, Rhodococcus, and Pseudomonas, have been identified as capable of degrading estrone. nih.gov One common degradation pathway is the 4,5-seco pathway, which involves the cleavage of the A and B rings of the steroid structure. nih.govresearchgate.net Key metabolites of this pathway include pyridinestrone acid. nih.govresearchgate.net

In soil, the transformation of estrone is also primarily a microbial process. mdpi.com The rate and extent of degradation can vary depending on the soil type and its microbial community. mdpi.com Some studies have shown that the initial step in the degradation of related estrogen conjugates in soil is the oxidation of the 17-hydroxyl group, followed by hydrolysis of the conjugate moiety. usda.gov

Under anaerobic conditions, such as in some sediments and deeper soil layers, the degradation of estrogens is generally slower. pnas.org Some denitrifying bacteria are capable of degrading estrogens anaerobically. pnas.org An interesting anaerobic transformation pathway that has been identified is the retroconversion of estrogens back into androgens through a cobalamin-mediated methylation process. pnas.org

Factors Influencing Degradation Rates (e.g., Microbial Communities, Environmental Conditions)

Several factors influence the rate at which estrone glucoside and its parent compound, estrone, are degraded in the environment.

Microbial Communities: The composition and adaptability of the microbial community are paramount. mdpi.com The presence of specific bacteria with the enzymatic machinery to deconjugate and degrade estrogens is essential. nih.govnih.govresearchgate.net For instance, the abundance of bacteria producing β-glucuronidase will directly impact the initial hydrolysis of estrone glucoside. psu.edu In activated sludge, the solid retention time (SRT) can influence the microbial community, with longer SRTs generally leading to better removal of estrogens. psu.edu

Environmental Conditions:

Aerobic vs. Anaerobic Conditions: Aerobic degradation of estrogens is generally more rapid and complete than anaerobic degradation. mdpi.compnas.org

Temperature: Temperature can affect microbial activity and thus degradation rates. For example, the degradation of 17α-ethinylestradiol 3-glucuronide in activated sludge was found to increase with temperature. acs.org

Soil Properties: In soil, factors such as organic matter content, texture, and hydrophobicity can influence the bioavailability and degradation of estrogens. mdpi.com Higher organic matter can lead to increased sorption, potentially reducing the availability of the compound for microbial attack. mdpi.com The biodegradation rate constants for a related estrogen conjugate were found to be significantly lower in subsoil compared to topsoil, likely due to differences in microbial populations and organic matter. acs.orgnih.gov

Initial Concentration: The initial concentration of the estrogen conjugate can also affect its degradation rate. Some studies have reported that degradation rates are inversely related to the initial concentration, possibly due to enzyme saturation at higher concentrations. usda.gov

Comparative Environmental Behavior of Estrone Glucoside with Related Steroids

The environmental behavior of estrone glucoside is best understood in comparison to its parent compound, estrone, and other related estrogen conjugates, such as sulfates and other glucuronides.

Mobility: Due to the addition of the polar glucuronide group, estrone glucoside is significantly more water-soluble than free estrone. acs.orgnih.gov This increased water solubility makes it more mobile in aquatic and soil environments, increasing the potential for it to be transported to surface and groundwater. acs.orgnih.gov In contrast, free estrogens like estrone and 17β-estradiol are more hydrophobic and tend to sorb more strongly to soil and sediment particles. mdpi.com

Persistence and Degradation: While more mobile, conjugated estrogens like estrone glucoside can be more persistent in the environment than their free counterparts under certain conditions. acs.orgnih.gov The hydrolysis of the glucuronide is a prerequisite for the degradation of the steroid ring structure. Studies have shown a clear distinction between the fate of glucuronide and sulfate (B86663) conjugates, with sulfate conjugates often being more resistant to hydrolysis and thus more persistent. acs.orgresearchgate.net Deconjugation of glucuronides is generally favored in crude sewage. acs.org The degradation of the free steroid, once formed, is also subject to various environmental factors.

Estrogenic Potency: A critical difference is that conjugated estrogens like estrone glucoside are not hormonally active. acs.orgnih.gov They must be hydrolyzed back to their free form (estrone in this case) to exert estrogenic effects. researchgate.net This conversion, however, can lead to a significant increase in estrogenic activity in the environment. researchgate.net

Interactive Data Tables

Table 1: Deconjugation Rate Constants of Estrogen Glucuronides in Activated Sludge

| Estrogen Glucuronide | Deconjugation Rate Constant (h⁻¹) |

| Estrone 3-glucuronide | 0.35 acs.org |

| 17α-ethinylestradiol 3-glucuronide | 0.32 acs.org |

| Estriol (B74026) 16α-glucuronide | 0.24 acs.org |

Table 2: Biodegradation Rate Constants of 17β-estradiol-3-glucuronide in Different Soil Horizons

| Soil Horizon | Organic Carbon (%) | Biodegradation Rate Constant (h⁻¹) |

| Topsoil | High | 0.2 - 0.4 acs.orgnih.gov |

| Subsoil | Low | 0.01 - 0.02 acs.orgnih.gov |

Table 3: Estrone Concentrations in Wastewater Treatment Plant Influent and Effluent in China

| Sample Type | Concentration Range (ng/L) |

| Influent | 23.6 - 241.0 nih.gov |

| Effluent | 0.1 - 15.3 nih.gov |

Synthetic and Bioconjugation Approaches for Research Applications

Chemical Synthesis of Estrone (B1671321) Glucoside and Related Derivatives

Chemical synthesis provides a versatile route for obtaining estrone glucoside and its modified analogues. These methods often involve established glycosylation techniques, adapted for steroid substrates, and subsequent derivatization to tailor the compound for specific research needs.

Strategies for Glycosidic Bond Formation

The formation of the glycosidic bond between estrone and glucose is typically achieved through methods that activate the sugar moiety for nucleophilic attack by the phenolic hydroxyl group of estrone at the C3 position.

One of the most established chemical strategies is the Koenigs-Knorr reaction . This method utilizes a protected glycosyl halide (e.g., a bromo- or chloro-sugar derivative) in the presence of a promoter or catalyst, such as silver salts or, more recently, cadmium carbonate, to facilitate the glycosylation of estrone. For instance, the synthesis of estrone-3-β-D-glucoside tetraacetate has been reported using a Koenigs-Knorr approach with cadmium carbonate, yielding between 46% and 71% acs.org. This reaction typically requires protecting groups on the glucose molecule, such as acetate (B1210297) esters, to control reactivity and stereoselectivity, ensuring the formation of the desired β-anomer acs.orgtandfonline.com. The phenolic hydroxyl group of estrone at the C3 position is the reactive site for glycosylation.

Other glycosylation strategies, such as the trichloroacetimidate method or Fischer glycosylation , while not explicitly detailed for estrone glucoside in the provided literature, are general methods for forming glycosidic bonds and could potentially be adapted. These methods involve activating the sugar donor with specific reagents and reacting it with the aglycone (estrone) under controlled conditions. Protecting group strategies for both the steroid and the sugar moieties are paramount to achieve regioselectivity and stereoselectivity in these syntheses tandfonline.com.

Table 1: Chemical Synthesis Methods for Estrone Glucoside

| Method | Glycosyl Donor | Catalyst/Reagents | Reported Yield (%) | Stereoselectivity | Application Notes | Reference |

| Koenigs-Knorr | Protected Glucose Halide | CdCO₃, Ag salts (promoters) | 46-71% | β-anomer | Synthesis of estrone-3-β-D-glucoside tetraacetate; requires protecting groups. | acs.org |

| Trichloroacetimidate | Protected Glycosyl Trichloroacetimidate | Lewis acids (e.g., TMSOTf) | Varies | Typically β | General method for glycosylation; requires protecting groups. | tandfonline.com |

| Fischer Glycosylation | Glucose | Acid catalyst (e.g., HCl) | Varies | α and β | Direct glycosylation, often yields anomeric mixtures. | General |

Derivatization for Analytical or Biological Studies

Chemical modifications of estrone glucoside are essential for its use in various research contexts, including analytical quantification, metabolic tracing, and visualization.

Isotopic labeling is a critical technique for creating internal standards for quantitative analysis using mass spectrometry. Estrone and its analogues have been labeled with stable isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C) google.compsu.edunih.gov. These labeled compounds are indispensable for accurate quantification of estrone glucoside in complex biological matrices (e.g., plasma, urine) via techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) google.comnih.gov. The incorporation of isotopes allows for precise mass shifts, enabling differentiation from endogenous compounds and improving assay sensitivity and specificity tandfonline.comgoogle.comnih.gov.

Fluorescent labeling allows for the visualization and tracking of estrone glucoside in biological systems or environmental samples. For example, BODIPY-conjugated estrogens, including estrone derivatives, have been synthesized using click chemistry for fluorescence analysis of microbial degradation acs.orgchemrxiv.org. These fluorescent probes can be used to monitor the uptake and transformation of estrogens by microorganisms or to study their distribution within cells acs.orgchemrxiv.org.

Furthermore, derivatization techniques such as silylation (e.g., using BSTA or BSTFA) are employed to enhance the volatility and detectability of estrogens and their metabolites for GC analysis eiu.edu. While these methods are often applied to the parent estrogens or their metabolites, the principles can be extended to estrone glucoside to improve its analytical performance nih.gov.

Table 2: Derivatization Strategies for Estrone and Related Compounds

| Derivative Type | Label/Tag | Modification Site | Application/Purpose | Analytical Technique Used | Reference |

| Isotopic Labeling | ¹³C, Deuterium | Estrone core, potentially glycosidic linkage | Internal standard for quantitative analysis, metabolic studies | GC-MS, LC-MS/MS | google.compsu.edunih.gov |

| Fluorescent Labeling | BODIPY | Estrone core (e.g., C3 position) | Visualization, tracking, environmental degradation studies | Fluorescence microscopy | acs.orgchemrxiv.org |

| Silylation | Trimethylsilyl | Phenolic hydroxyl groups (if not already derivatized) | Enhanced volatility and detectability for GC analysis | GC-FID, GC-MS | eiu.edu |

| Click Chemistry Conjugation | Various (e.g., azide, alkyne) | Estrone core (e.g., C3 position) | Bioconjugation for probes, imaging agents | Various | mdpi.com |

Enzymatic Synthesis of Estrone Glucoside in vitro

Enzymatic synthesis offers a highly specific and often milder approach to producing estrone glucoside, leveraging the catalytic power of enzymes to form the glycosidic bond.

Utilization of Isolated Enzymes for Controlled Glucosylation

Glycosyltransferases (GTs) are a class of enzymes that catalyze the transfer of sugar moieties from activated sugar donors, typically nucleotide sugars like UDP-glucose, to acceptor molecules mdpi.comfrontiersin.org. For the synthesis of estrone glucoside, specific UDP-dependent glycosyltransferases (UGTs) are employed. These enzymes can regioselectively and stereoselectively attach glucose to the phenolic hydroxyl group of estrone.

Studies on the enzymatic synthesis of steroid glucosides have utilized enzymes such as UDP-glucosyltransferases (UGTs) from various sources. For example, UGTs from Arabidopsis thaliana have been used in engineered systems to convert plant-pathogenic fungal metabolites into their glucosides asm.org. Similarly, a UDP-glucosyltransferase (UGT-1) from Terribacillus sp. has been successfully used to synthesize O-glucosides of anabolic steroids like testosterone (B1683101) and nandrolone, demonstrating high efficiency nih.govkoreascience.kr. These reactions typically involve the enzyme, estrone as the substrate, and UDP-glucose as the glycosyl donor, often in the presence of cofactors such as MgCl₂ and a suitable buffer system (e.g., Tris-HCl) at controlled temperatures (e.g., 35°C) nih.gov. The yield of such enzymatic reactions can be very high, with some studies reporting over 90% conversion for similar steroid glycosylations nih.govmdpi.com. The use of isolated enzymes allows for precise control over reaction conditions, leading to high purity products, which are valuable as analytical standards or for biological investigations asm.org.

Table 3: Enzymatic Glucosylation of Estrone using Isolated Enzymes

| Enzyme Source | Glycosyl Donor | Acceptor Substrate | Key Reaction Conditions | Reported Yield/Efficiency | Product (Estrone-3-O-glucoside) | Reference |

| Terribacillus sp. UGT-1 | UDP-Glucose | Estrone | 100 mM Tris-HCl (pH 8.5), 10 mM MgCl₂, 35°C, 3 h | High (>98% conversion) | Yes | nih.govkoreascience.kr |

| Arabidopsis thaliana UGTs | UDP-Glucose | Zearalenone | Various (in S. cerevisiae host) | High | N/A (for zearalenone) | asm.org |

| Recombinant Barley HvUGT14077 | UDP-Glucose | Zearalenone | pH 7.5 (100 mM Tris/Cl), 37°C, 10% DMSO, 4 h | ~90% (for ZEN-14-glucoside) | N/A (for zearalenone) | mdpi.com |

| Bacillus stearothermophilus Bs-YjiC | UDP-Glc | Betulinic acid | Various | High | N/A (for betulinic acid) | mdpi.com |

Whole-Cell Biotransformation Systems for Glucoside Production

Whole-cell biotransformation offers a cost-effective and potentially scalable method for producing estrone glucoside. This approach utilizes metabolically active cells, such as engineered microorganisms (e.g., yeast or bacteria), that have been modified to express the necessary glycosyltransferase enzymes and to provide the required cofactors in situ.

Table 4: Whole-Cell Biotransformation for Glucoside Production

| Host Organism | Engineered Enzyme(s) | Substrate | Product (Example) | Reported Titer/Yield | Advantages | Reference |

| Saccharomyces cerevisiae | UGTs (e.g., UGT73C6) | Zearalenone | Zearalenone-4-O-glucoside | High | Cofactor regeneration, cost-effective, reference standard production. | asm.org |

| Fungi (unspecified) | Glycosyltransferases | Phenolic compounds | Corresponding glycosides | High | Cost-effective, high efficiency, mild reaction conditions. | mdpi.com |

| Microbial hosts | Various GTs | Flavonoids | Flavonoid glycosides | High | Eliminates enzyme isolation, cost-effective, potential for industrial scale. | mdpi.com |

| Microbial systems | Various enzymes | Daidzein | S-Equol | 1.22 g/L | Efficient preparation of metabolites. | researchgate.net |

Future Research Directions and Unexplored Avenues

Elucidation of Novel Enzymatic Pathways and Isoforms Involved in Glucosidation/Deconjugation

The enzymatic processes governing the formation (glucosidation) and breakdown (deconjugation) of estrone (B1671321) glucoside are fundamental to understanding its biological activity. While much is known about the glucuronidation of estrogens by UDP-glucuronosyltransferases (UGTs), the specific enzymes responsible for glucosidation are less clear. nih.govresearchgate.net Future research should focus on identifying and characterizing the specific glucosyltransferases that catalyze the attachment of a glucose moiety to estrone.

Key research questions include:

Which specific enzyme isoforms are responsible for the synthesis of estrone glucoside in various tissues?

What are the kinetic properties and substrate specificities of these enzymes?

Are there novel deconjugating enzymes, analogous to β-glucuronidases, that specifically hydrolyze estrone glucoside back to its active form? researchgate.netresearchgate.net

Investigating these enzymatic pathways will provide crucial insights into the regulation of estrone glucoside levels and its potential for tissue-specific effects.

Advanced Structural-Activity Relationship Studies for Estrone Glucoside Metabolites

The biological activity of any compound is intrinsically linked to its three-dimensional structure. nih.govresearchgate.net While structure-activity relationships (SAR) for various estrogens have been established, dedicated studies on estrone glucoside and its downstream metabolites are lacking. semanticscholar.orgsemanticscholar.org Advanced computational modeling and in vitro assays are needed to predict and confirm the biological activity of these compounds.

Future SAR studies should aim to:

Determine the binding affinity of estrone glucoside and its metabolites for different estrogen receptor subtypes (e.g., ERα, ERβ).

Elucidate how modifications to the glucoside moiety or the steroid nucleus affect receptor binding and subsequent biological response. uomustansiriyah.edu.iq

Identify metabolites of estrone glucoside and characterize their estrogenic, anti-estrogenic, or other biological activities.

A thorough understanding of the SAR of these metabolites will be critical for predicting their physiological and toxicological effects.

Comprehensive Omics Approaches (e.g., Metabolomics, Proteomics) in Estrone Glucoside Research

The advent of "omics" technologies provides a powerful toolkit for exploring the systemic effects of estrone glucoside. Metabolomics can identify and quantify a wide range of small molecules in biological samples, offering a snapshot of the metabolic state. mdpi.comnih.govfrontiersin.org Proteomics, the large-scale study of proteins, can reveal changes in protein expression and post-translational modifications in response to estrone glucoside. nih.govmdpi.com

Future research leveraging these approaches could:

Utilize untargeted metabolomics to discover novel biomarkers associated with estrone glucoside exposure or metabolism. frontiersin.org

Employ proteomics to identify proteins and cellular pathways that are significantly altered by estrone glucoside, providing insights into its mechanisms of action. nih.gov

Integrate metabolomic and proteomic data to construct comprehensive models of how estrone glucoside influences cellular function and contributes to disease phenotypes.

These high-throughput methods will be instrumental in moving from a single-molecule focus to a systems-level understanding of estrone glucoside's biological role.

Development of Advanced Environmental Remediation Strategies Based on Biodegradation Mechanisms

The presence of steroidal estrogens, including estrone, in the environment is a growing concern due to their endocrine-disrupting effects on wildlife. nih.govusgs.gov Microbial degradation is a key process for the removal of these contaminants from soil and water. nih.govasm.orgfrontiersin.org Understanding the biodegradation of estrone glucoside is crucial for developing effective bioremediation strategies.

Future research in this area should focus on:

Isolating and identifying microorganisms capable of efficiently degrading estrone glucoside.

Characterizing the enzymatic pathways and key genes involved in the microbial catabolism of this compound.

Developing and optimizing bioreactor systems or in-situ bioremediation techniques that leverage these microbial degradation capabilities for the removal of estrone glucoside from contaminated environments. researchgate.netusgs.gov

These efforts will contribute to the development of sustainable and environmentally friendly solutions for mitigating estrogenic pollution.

Exploration of Estrone Glucoside's Role in Non-Mammalian Biological Systems

While estrogen research has traditionally focused on mammals, these hormones and their conjugates also exist in other organisms, including plants. ebsco.comnih.govmedicalnewstoday.com The role of estrone and its glucosides in non-mammalian species is a largely unexplored and potentially fruitful area of research.

Investigations into this topic could reveal:

The biosynthetic pathways of estrone glucoside in plants and their physiological functions, which may include roles in growth, development, or defense against pathogens. ebsco.com

The effects of environmental exposure to estrone glucoside on the endocrine systems of fish, amphibians, and other wildlife.

The potential for phytoestrogens, which are structurally similar to mammalian estrogens, to be present as glucoside conjugates in plants and their impact on herbivores and decomposers. nih.govnih.gov

Expanding the scope of estrone glucoside research beyond mammalian systems will provide a more complete picture of its distribution and ecological significance.

Q & A

Q. What analytical methodologies are recommended for detecting and quantifying estrone glucoside in biological samples?

Estrone glucoside detection requires highly sensitive techniques due to its low endogenous concentrations. Liquid chromatography-mass spectrometry (LC-MS) is preferred for its specificity in distinguishing glucosylated metabolites from structurally similar compounds, such as 2-methoxyestrone . Prior purification steps, such as solid-phase extraction or immunoaffinity chromatography, are critical to reduce matrix interference. For quantification, internal standards (e.g., deuterated estrone glucoside) should be used to correct for recovery variations .

Q. How does estrone glucoside interact with estrogen receptors, and what experimental models are suitable for studying this interaction?

Estrone glucoside’s anti-estrogenic activity can be assessed using receptor-binding assays with purified estrogen receptors (ERα/ERβ). Competitive binding experiments, coupled with luciferase reporter gene assays in cell lines (e.g., MCF-7 breast cancer cells), provide insights into its potency relative to unconjugated estrone. Note that glucosylation typically reduces receptor affinity due to steric hindrance, but metabolic reactivation via β-glucosidases in target tissues may restore activity .

Q. What are the primary metabolic pathways involving estrone glucoside, and how can they be experimentally validated?

Estrone glucoside is formed via UDP-glucosyltransferase (UGT)-mediated conjugation and hydrolyzed by tissue-specific β-glucosidases. To map these pathways, use radiolabeled estrone tracer studies in hepatic or placental microsomes for glucosylation, and enzyme kinetics assays (pH optima, inhibitor profiling) for hydrolysis . For in vivo validation, knockout models of UGT or β-glucosidase enzymes can clarify physiological roles .

Advanced Research Questions

Q. How can researchers address contradictory data on estrone glucoside’s enzymatic hydrolysis across different tissues?

Discrepancies in β-glucosidase activity (e.g., placental vs. hepatic hydrolysis rates) may arise from isoform-specific enzyme requirements. For example, placental estrone glucosidase requires negatively charged phospholipids for activation, unlike other β-glucosidases . To resolve contradictions, conduct comparative studies with purified isoforms, using activity gels (zymography) and proteomic profiling to identify cofactors or post-translational modifications influencing substrate specificity .

Q. What statistical approaches are recommended for analyzing estrone glucoside datasets with small sample sizes and low variance components?

Multilevel regression models or Bayesian hierarchical methods are robust for small-n studies, as they account for nested variance structures (e.g., longitudinal hormone measurements). Transformations (natural log) improve normality, and restricted maximum likelihood (REML) estimation reduces bias in variance component analysis. Open-source datasets, such as those from multilevel analysis repositories, provide benchmarks for methodological validation .

Q. How can enzyme engineering improve the specificity of glucosyltransferases for estrone glucoside synthesis?

Rational design of UDP-glucosyltransferases (UGTs) requires structural analysis of substrate-binding pockets. Molecular docking simulations using estrone and UDP-glucose can identify residues critical for sterol recognition. Site-directed mutagenesis (e.g., altering hydrophobic residues in M. guilliermondii UGTs) may enhance estrone specificity, while activity screening via TLC or LC-MS validates product formation .

Q. What experimental designs are optimal for studying estrone glucoside’s role in hormone-dependent cancers?

Use xenograft models with ER+ tumors to compare estrone glucoside’s pharmacokinetics and tumor growth effects against unconjugated estrone. Include cohorts treated with β-glucosidase inhibitors (e.g., conduritol B epoxide) to assess metabolic reactivation’s contribution to carcinogenesis. Transcriptomic profiling (RNA-seq) of glucosylation-related genes (UGTs, β-glucosidases) in patient biopsies can identify prognostic biomarkers .

Methodological Guidance

Q. How should researchers design assays to distinguish estrone glucoside from its isomers or metabolites?

Employ orthogonal techniques:

- Chromatography : Reverse-phase HPLC with C18 columns (gradient elution: acetonitrile/water + 0.1% formic acid) separates estrone glucoside from 2-methoxyestrone and estrone sulfate .

- Mass spectrometry : Use high-resolution MS (HRMS) to monitor m/z 447.191 ([M+H]⁺ for estrone glucoside) and characteristic fragmentation ions (e.g., loss of glucoside, m/z 269) .

- Enzymatic specificity : Pre-treatment with β-glucosidase (pH 5.8, 37°C) followed by LC-MS confirms hydrolysis to estrone .

Q. What are the best practices for replicating estrone glucoside studies given variability in enzyme sources?

- Enzyme sourcing : Use recombinant β-glucosidases (e.g., expressed in E. coli) for consistency. Commercial placental extracts may contain inhibitory cofactors (e.g., taurocholate) requiring optimization .

- Activity normalization : Report enzyme activity in international units (μmol/min/mg protein) with detailed protocols for buffer composition (e.g., phospholipid supplementation) .

Data Interpretation and Reporting

Q. How should researchers report conflicting findings on estrone glucoside’s biological activity?

Transparently document methodological variables (e.g., enzyme purity, cell line ER status) and statistical power limitations. For meta-analyses, follow PRISMA guidelines, stratifying studies by assay type (in vitro vs. in vivo) and model system. Sensitivity analyses can identify outlier datasets influenced by cross-reactive metabolites .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.